molecular formula C9H15BrO B13466655 2-Bromo-8-oxaspiro[4.5]decane

2-Bromo-8-oxaspiro[4.5]decane

Cat. No.: B13466655
M. Wt: 219.12 g/mol
InChI Key: ZTMVJWNJNCOQCG-UHFFFAOYSA-N
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Description

2-Bromo-8-oxaspiro[4.5]decane is a chemical compound with the molecular formula C10H17BrO. It belongs to the family of spiro compounds, which are organic molecules consisting of two or more ring systems linked at a single atom. This compound is a colorless, oily liquid that is insoluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-oxaspiro[4.5]decane can be achieved through various methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-oxaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products

    Substitution: Products include various substituted spiro compounds.

    Oxidation: Products include oxides and ketones.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

2-Bromo-8-oxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-8-oxaspiro[4.5]decane involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    8-oxa-2-azaspiro[4.5]decane: Contains an oxygen and nitrogen atom in the spiro ring system.

    1,6,9-trioxaspiro[4.5]decane: Contains three oxygen atoms in the spiro ring system.

    2-methyl-1,6-dioxaspiro[4.5]decane: Contains a methyl group and two oxygen atoms in the spiro ring system.

Uniqueness

2-Bromo-8-oxaspiro[4.5]decane is unique due to the presence of a bromine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

3-bromo-8-oxaspiro[4.5]decane

InChI

InChI=1S/C9H15BrO/c10-8-1-2-9(7-8)3-5-11-6-4-9/h8H,1-7H2

InChI Key

ZTMVJWNJNCOQCG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOCC2)CC1Br

Origin of Product

United States

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